3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid methyl ester, 95%
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Overview
Description
The compound “3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid methyl ester” is a derivative of thieno[2,3-b]pyridine . It was synthesized as part of a research program targeting novel molecules as potential anti-inflammatory agents . The synthesis was based on the reported anti-inflammatory activity of the structurally related molecule 3-isopropoxy-5-methoxy-N-(1H-1,2,3,4-tetraazol-5-yl)-1-benzothiophene-2-carboxamide .
Synthesis Analysis
The synthesis of this compound involved the reaction of methyl 2-chloro nicotinoate and methyl thioglycolate in anhydrous DMF. Potassium carbonate was added and the reaction mixture was heated to 100 °C under an atmosphere of nitrogen for 21 hours . The reaction mixture was then cooled and poured into water, and the aqueous solution was extracted with ethyl acetate . After extraction, the aqueous phase was acidified with concentrated hydrochloric acid and then re-extracted with ethyl acetate . The ethyl acetate extracts of the acidified aqueous phase were combined and dried over magnesium sulphate, filtered, and evaporated under reduced pressure to afford the desired compound .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, the compound has a molecular weight of 210 (M + 1) as determined by mass spectrometry . Infrared spectroscopy reveals absorption bands at 3400, 3050, 2990, 1670, 1400, 1350, 1250, 1150, 1040, 990, 940, and 790 . The 1H NMR spectrum (300 MHz, DMSO-d6) shows signals at 3.88 (s, 3H, OCH3), 7.51 (dd, J = 4.61, J = 8.16 Hz, 1H, ArH), 8.35 (dd, J = 1.56, J = 8.15 Hz, 1H, ArH), 8.74 (dd, J = 1.51, J = 4.49 Hz, 1H, ArH), and 10.57 (br s, 1H, OH) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. The compound is synthesized from methyl 2-chloro nicotinoate and methyl thioglycolate in a reaction catalyzed by potassium carbonate .Physical And Chemical Properties Analysis
The compound is obtained as brown crystals . It has a melting point of 159-161 °C . The compound has a molecular weight of 210 (M + 1) as determined by mass spectrometry .Scientific Research Applications
3-HMTP-2-CAME 95% is used in a variety of scientific research applications. It is used as a reagent in the synthesis of various other compounds, such as 2-amino-3-hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid, which has been studied for its potential use as an inhibitor of the enzyme dihydrofolate reductase. It has also been used in the synthesis of the anti-inflammatory agent 2-amino-3-hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid ethyl ester. In addition, 3-HMTP-2-CAME 95% has been used as a reactant in the synthesis of various other compounds, including polythiophenes, polythiophenol derivatives, and polythieno[3,4-b]pyridines.
Mechanism of Action
Target of Action
The primary targets of the compound “3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid methyl ester” are currently unknown. This compound is a derivative of thiophene and pyridine
Mode of Action
Based on its structural similarity to other thiophene and pyridine derivatives , it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions
Biochemical Pathways
Thiophene and pyridine derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Pharmacokinetics
The compound’s molecular weight (1371360 g/mol) and structure suggest that it may have good bioavailability
Result of Action
Given its structural similarity to other thiophene and pyridine derivatives , it may have potential therapeutic effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound is likely to be sensitive to air , suggesting that it should be stored in a cool, dry, and well-ventilated place away from strong oxidizing agents. The compound’s activity may also be influenced by the pH, temperature, and presence of other molecules in its environment.
Advantages and Limitations for Lab Experiments
The advantages of using 3-HMTP-2-CAME 95% in laboratory experiments include its low cost and its availability in a variety of concentrations. Additionally, the compound is soluble in organic solvents, making it easy to use in a variety of laboratory experiments. The limitations of using 3-HMTP-2-CAME 95% in laboratory experiments include its low solubility in aqueous solutions and its limited shelf life.
Future Directions
The potential future directions of research involving 3-HMTP-2-CAME 95% include further investigation into its mechanism of action and its biochemical and physiological effects. Additionally, further research into its potential use as an inhibitor of the enzyme dihydrofolate reductase and its potential anti-inflammatory effects is warranted. Additionally, further research into its potential use in the synthesis of other compounds, such as polythiophenes and polythieno[3,4-b]pyridines, is also warranted. Finally, further research into the potential use of 3-HMTP-2-CAME 95% in other laboratory experiments is also of interest.
Synthesis Methods
3-HMTP-2-CAME 95% is synthesized through a reaction between 3-hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid and methyl ester. This reaction involves the condensation of the two compounds in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide. The reaction is typically conducted at a temperature of 100°C and a pressure of 1 atm. The reaction is complete when the product is a colorless solid.
properties
IUPAC Name |
methyl 3-hydroxy-6-methylthieno[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-5-3-4-6-7(12)8(10(13)14-2)15-9(6)11-5/h3-4,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOWMUHSQFXDPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(S2)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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